1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a nitrophenyl group and a phenyl group
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, cost, and efficiency. These methods often involve the use of automated reactors and continuous flow systems to enhance production rates and consistency.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives such as:
5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
1-Phenyl-3-(4-nitrophenyl)-1H-pyrazole: Another pyrazole derivative with different substitution, affecting its chemical and biological properties.
Properties
CAS No. |
62160-87-6 |
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Molecular Formula |
C16H11N3O4 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H11N3O4/c20-16(21)14-10-15(11-4-2-1-3-5-11)18(17-14)12-6-8-13(9-7-12)19(22)23/h1-10H,(H,20,21) |
InChI Key |
RXDKHNAKGFZLLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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